BenchChemオンラインストアへようこそ!

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Organic Synthesis Medicinal Chemistry Building Block Chemoselectivity

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS 6096-83-9), also indexed as 2,3′-dibromo-4′-methoxyacetophenone, is a dibrominated acetophenone derivative with molecular formula C₉H₈Br₂O₂ and molecular weight 307.97 g/mol. It belongs to the α-haloacetophenone class and possesses two structurally and electronically distinct bromine substituents: an aromatic bromine at the C-3′ position and an α-bromo ketone at the C-2 position.

Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
CAS No. 6096-83-9
Cat. No. B1272318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone
CAS6096-83-9
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CBr)Br
InChIInChI=1S/C9H8Br2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
InChIKeyUAHYADIIIVEZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS 6096-83-9): Technical Baseline for Procurement Evaluation


2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS 6096-83-9), also indexed as 2,3′-dibromo-4′-methoxyacetophenone, is a dibrominated acetophenone derivative with molecular formula C₉H₈Br₂O₂ and molecular weight 307.97 g/mol [1]. It belongs to the α-haloacetophenone class and possesses two structurally and electronically distinct bromine substituents: an aromatic bromine at the C-3′ position and an α-bromo ketone at the C-2 position [1]. This dual-bromination architecture renders it a versatile bifunctional electrophile for sequential chemoselective transformations, distinguishing it from mono-brominated acetophenone analogs commonly sourced as generic building blocks [2]. The compound is primarily procured as a research intermediate in medicinal chemistry and organic synthesis programs, with commercially available purity grades ranging from 95% to 98% .

Why 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS 6096-83-9) Cannot Be Replaced by Generic Mono-Brominated Acetophenones


Generic substitution of CAS 6096-83-9 with structurally related mono-brominated acetophenones—such as 1-(3-bromo-4-methoxyphenyl)ethanone (CAS 35310-75-9), 2-bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5), or unsubstituted phenacyl bromide (CAS 70-11-1)—introduces two categories of irrecoverable functional deficits. First, the absence of the second bromine eliminates one of two orthogonal reaction handles, collapsing the sequential derivatization pathway that this compound uniquely enables [1]. The aromatic bromine at C-3′ participates in transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the α-bromo ketone independently undergoes nucleophilic substitution, cyclocondensation, and heterocycle formation; no single-bromine analog can support both reaction manifolds simultaneously [2]. Second, the dual bromination substantially alters physicochemical properties relevant to downstream handling and product isolation: the target compound exhibits a higher melting point (96.46 °C vs. 69–86 °C for mono-brominated analogs) and elevated lipophilicity (XLogP3 3.1 vs. 2.19–2.66) [3]. These differences directly affect crystallization behavior, chromatographic purification, and the drug-like property space of derived products. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence: 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS 6096-83-9) vs. Closest Analogs


Dual Electrophilic Architecture: Two Orthogonal Reaction Sites Enable Sequential Functionalization Not Achievable with Mono-Brominated Analogs

CAS 6096-83-9 is structurally distinguished from all mono-brominated acetophenone analogs by the simultaneous presence of an sp³-hybridized α-bromo ketone (C-2, –COCH₂Br) and an sp²-hybridized aromatic bromide (C-3′, Ar–Br). These two electrophilic centers exhibit orthogonal reactivity profiles: the α-bromo ketone undergoes rapid Sₙ2 nucleophilic displacement and participates in classical Hantzsch thiazole synthesis and related cyclocondensations, while the aromatic bromide is competent in palladium-catalyzed cross-coupling chemistry (Suzuki–Miyaura, Heck, Sonogashira) under conditions that leave the α-bromo ketone intact when appropriate protecting-group strategies are employed [1]. The closest non-α-brominated analog, 1-(3-bromo-4-methoxyphenyl)ethanone (CAS 35310-75-9, MW 229.07, LogP 2.45–2.66), retains only the aromatic bromide and cannot serve as a direct alkylating agent or heterocycle precursor without additional α-functionalization steps . Conversely, 2-bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5, MW 229.07, XLogP3 2.5, mp 69–72 °C) provides the α-bromo ketone handle but lacks the aromatic bromide required for downstream cross-coupling diversification . Only CAS 6096-83-9 delivers both reactive centers in a single, commercially available entity, eliminating the need for sequential protection/deprotection or multi-step functionalization protocols.

Organic Synthesis Medicinal Chemistry Building Block Chemoselectivity

Lipophilicity Advantage: XLogP3 3.1 of CAS 6096-83-9 Surpasses All Mono-Brominated Analogs, Influencing Downstream Compound Partitioning

In silico lipophilicity prediction using the XLogP3 algorithm (PubChem 2025.04.14 release) assigns CAS 6096-83-9 an XLogP3-AA value of 3.1 [1]. This value is 0.45–0.91 log units higher than the three closest commercially available mono-brominated comparators: 1-(3-bromo-4-methoxyphenyl)ethanone (CAS 35310-75-9, LogP 2.45 by ACD/LogP or 2.66 by Molbase computation) [2], 2-bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5, XLogP3 2.5) , and 2-bromo-1-phenylethanone (CAS 70-11-1, LogP 2.19 by ACD/LogP) . The incremental ΔLogP of +0.45 to +0.91 arises from the additional aromatic bromine atom, which increases molecular volume and polarizability without introducing hydrogen-bond donors. In the context of fragment-based drug discovery and lead optimization, a ΔLogP of this magnitude is sufficient to alter predicted membrane permeability, plasma protein binding, and CYP450 susceptibility of derived final compounds [3].

Physicochemical Property Drug Design Lipophilicity

Thermal Stability and Crystallinity: Melting Point of 96.46 °C Surpasses Closest Analogs by 12–48 °C, Facilitating Purification and Solid-State Handling

The melting point of CAS 6096-83-9 is reported as 96.46 °C (ChemicalBook SDS, 2026 revision) . This value is significantly higher than that of the three closest structural analogs: 1-(3-bromo-4-methoxyphenyl)ethanone (CAS 35310-75-9) melts at 84–86 °C , 2-bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5) melts at 69–72 °C , and 2-bromo-1-phenylethanone (CAS 70-11-1) melts at 48–51 °C . The elevated melting point, reflecting stronger intermolecular interactions (dipole–dipole and halogen-bonding contributions from the additional aromatic bromine), translates into practical advantages for recrystallization-based purification and ambient-temperature solid handling. For kilogram-scale procurement and storage, a melting point safely above typical ambient laboratory temperatures (20–25 °C) reduces the risk of caking, sintering, or phase-change-related degradation that can affect low-melting acetophenone derivatives during shipping or long-term storage .

Solid-State Chemistry Purification Crystallization

Published Synthesis Yield of 89% from a Peer-Reviewed Protocol Provides a Reproducibility Benchmark Absent for Many Analog Purchases

A detailed synthetic protocol for CAS 6096-83-9 is documented in the peer-reviewed literature via the Boulangé et al. (2015) study, which reports an isolated yield of 89% using trimethylphenylammonium tribromide (1.05 equiv) in THF at 0 °C to room temperature over 12 hours under inert atmosphere, followed by aqueous workup and flash chromatographic purification . This published yield serves as an evidence-based benchmark for assessing the quality of commercially sourced material: if a procured batch underperforms in a subsequent transformation relative to this literature precedent, the discrepancy can be attributed to material quality rather than inherent reaction limitations. In contrast, the synthesis of many mono-brominated comparator compounds (e.g., CAS 35310-75-9 or CAS 2632-13-5) is typically described only in vendor catalog entries or patent examples without comparable peer-reviewed yield data, leaving procurement decisions without a validated performance reference [1][2]. The Boulangé protocol also establishes that the compound is stable under standard α-bromination conditions, confirming that the aromatic bromide does not undergo unwanted displacement or exchange during synthesis.

Synthetic Methodology Process Reproducibility Quality Benchmarking

Prostate Cancer Drug Discovery: CAS 6096-83-9 is the Documented Intermediate for Naftopidil-Based Arylpiperazine Anticancer Agents with Characterized SAR

In a 2020 study by Chen et al. published in Pharmacological Reports, CAS 6096-83-9 was employed as the key synthetic intermediate for constructing a library of 24 naftopidil-based arylpiperazine derivatives containing the bromophenol moiety [1]. The resulting compounds were evaluated against human prostate cancer cell lines PC-3 and LNCaP, with derivatives 3c, 3d, 3h, 3k, 3o, and 3s exhibiting the most potent anticancer activity. Critically, the structure-activity relationship (SAR) analysis demonstrated that the bromine substitution pattern on the aromatic ring—specifically the 3-bromo-4-methoxyphenyl moiety derived from CAS 6096-83-9—was essential for both anticancer potency and α₁-adrenergic receptor subtype selectivity (selectivity ratio >10 for certain derivatives) [1]. None of the mono-brominated comparator compounds (CAS 35310-75-9, CAS 2632-13-5) have been documented as intermediates in this specific prostate cancer-targeted chemical series, meaning their substitution would yield an untested chemotype with unknown pharmacological consequences [2]. The Boulangé et al. (2015) study further established that the 3-bromo-4-methoxyphenyl substructure contributes to antibacterial activity in cadiolide natural product analogs, with MIC values as low as 1.95 µg/mL against Gram-positive and Gram-negative pathogens [3].

Anticancer Prostate Cancer Arylpiperazine Structure-Activity Relationship

Optimal Application Scenarios for 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS 6096-83-9) Based on Verified Differentiation Evidence


Sequential Chemoselective Derivatization: Heterocycle Synthesis Followed by Cross-Coupling

CAS 6096-83-9 is the preferred starting material when a synthetic route requires two sequential, orthogonal functionalization steps—first exploiting the α-bromo ketone for cyclocondensation (e.g., Hantzsch thiazole synthesis, imidazole formation, or reaction with thioureas/amidines to construct heterocyclic cores), followed by palladium-catalyzed Suzuki, Heck, or Sonogashira coupling at the aromatic C-3′ bromide to introduce aryl, alkenyl, or alkynyl diversity elements [1]. This two-step, one-building-block strategy avoids the alternative route of starting from 1-(3-bromo-4-methoxyphenyl)ethanone (CAS 35310-75-9), which would require an additional α-bromination step (with associated yield loss, typically 10–20% per step) before cyclocondensation can occur . The documented 89% yield for the compound itself , combined with its melting point of 96.46 °C enabling straightforward recrystallization, makes it suitable for both milligram-scale library synthesis and gram-to-kilogram intermediate campaigns.

Prostate Cancer Lead Optimization: Building on Published Naftopidil-Arylpiperazine SAR

Medicinal chemistry teams pursuing androgen receptor or α₁-adrenergic receptor modulation in prostate cancer should procure CAS 6096-83-9 because it is the documented intermediate in the Chen et al. (2020) Pharmacological Reports study, which identified derivatives 3c, 3d, 3h, 3k, 3o, and 3s as potent antiproliferative agents against PC-3 and LNCaP cell lines with α₁-AR subtype selectivity ratios exceeding 10 [1]. Using this exact building block preserves the 3-bromo-4-methoxyphenyl substitution pattern that SAR analysis identified as critical for both anticancer potency and receptor selectivity. Substituting a mono-brominated or differently substituted analog would introduce an uncharacterized structural perturbation, potentially collapsing activity or selectivity without a clear mechanistic rationale. The compound's XLogP3 of 3.1 also guides medicinal chemists in anticipating the lipophilicity contribution of this fragment to final compounds, supporting logP-based optimization strategies [2].

Quality-Controlled Building Block Procurement for Multi-Step GMP-Relevant Intermediate Synthesis

For contract research organizations (CROs) and pharmaceutical development groups requiring a dibrominated acetophenone building block with verified quality attributes, CAS 6096-83-9 offers multiple defensible selection criteria over generic analogs: (a) commercially available purity specifications ranging from 95% (AKSci) to 98% (CapotChem) [1]; (b) a peer-reviewed synthesis protocol with 89% yield providing a quality benchmarking reference ; (c) documented storage requirements (inert atmosphere, 2–8 °C) that establish proper handling protocols and stability expectations ; and (d) SDS documentation covering GHS hazard classification (H315, H319, H335) for workplace safety compliance . These factors collectively reduce the procurement risk profile compared to sourcing a mono-brominated analog for which equivalent quality documentation may be absent or incomplete.

Antibacterial Natural Product Analog Synthesis: Cadiolide and Butenolide Derivative Programs

Research groups investigating marine-derived antibacterial butenolides (cadiolides A, B, C and synthetic analogs) should prioritize CAS 6096-83-9 because the Boulangé et al. (2015) study explicitly used this compound as the α-bromo ketone component in the one-pot multicomponent synthesis of the cadiolide scaffold [1]. The SAR analysis from this study demonstrated that both the number and position of bromine atoms on aromatic rings are critical determinants of antibacterial potency, with MIC values reaching as low as 1.95 µg/mL against pathogenic Gram-positive and Gram-negative bacteria [1]. Using the identical intermediate ensures fidelity to the published SAR model and enables direct comparison of new analogs with the benchmark compounds. The dual-bromine architecture of CAS 6096-83-9 is particularly relevant here because the cadiolide pharmacophore model requires both halogen-dependent potency enhancement and the structural elements that the 3-bromo-4-methoxyphenyl moiety provides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.